molecular formula C24H33N3O8 B12079390 Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate

Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate

Cat. No.: B12079390
M. Wt: 491.5 g/mol
InChI Key: DYWKOBKAKXHVRP-UHFFFAOYSA-N
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Description

Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate is a chiral, multifunctional pyrrolidine-based compound with significant applications in peptide synthesis and medicinal chemistry. Its structure features:

  • A pyrrolidine ring with stereochemical control at the 2S position.
  • A methyl ester group at the C2 position, enhancing solubility in organic solvents.
  • Dual protecting groups: Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl) on the propanoyl side chain, ensuring selective deprotection during synthetic workflows .

This compound’s design prioritizes modularity, enabling its use as a precursor for bioactive molecules, particularly in protease inhibitor development or as a building block in constrained peptide architectures.

Properties

Molecular Formula

C24H33N3O8

Molecular Weight

491.5 g/mol

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C24H33N3O8/c1-24(2,3)35-23(32)26-18(14-25-22(31)34-15-16-8-6-5-7-9-16)20(29)27-17(12-13-28)10-11-19(27)21(30)33-4/h5-9,13,17-19H,10-12,14-15H2,1-4H3,(H,25,31)(H,26,32)

InChI Key

DYWKOBKAKXHVRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)N2C(CCC2C(=O)OC)CC=O

Origin of Product

United States

Preparation Methods

Hydroxyl Group Protection

trans-4-Hydroxy-L-proline is protected at the hydroxyl group using p-nitrobenzyl chloroformate under biphasic conditions (dichloromethane/water) at 0–5°C, yielding trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline with >90% yield.

Reaction Conditions :

ReagentSolventTemperatureYield
p-Nitrobenzyl chloroformateCH₂Cl₂/H₂O0–5°C93%

Esterification and Oxidation

The hydroxyl group is oxidized to a ketone via a two-step process:

  • Swern oxidation (oxalyl chloride/DMSO) converts the hydroxyl to a ketone.

  • Methyl esterification using thionyl chloride in methanol introduces the C2 methyl ester.

Critical Note : Over-oxidation is mitigated by stoichiometric control of DMSO and rapid quenching.

Sequential Amino Group Protection

The dipeptide side chain requires orthogonal protection of α- and β-amino groups.

Boc Protection of the α-Amino Group

The α-amino group is protected using Boc anhydride in tetrahydrofuran (THF) with catalytic DMAP:

NH2CH(COOMe)pyrrolidine+(Boc)2ODMAPBoc-NHCH(COOMe)pyrrolidine\text{NH}2-\text{CH}(\text{COOMe})-\text{pyrrolidine} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{Boc-NH}-\text{CH}(\text{COOMe})-\text{pyrrolidine}

Yield : 85–90%.

Cbz Protection of the β-Amino Group

The β-amino group is protected via benzyl chloroformate in aqueous NaOH/dichloromethane at pH 9–10:

Boc-NHCH(NH2)COOMe+Cbz-ClNaOHBoc-NHCH(Cbz-NH)COOMe\text{Boc-NH}-\text{CH}(\text{NH}_2)-\text{COOMe} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{Boc-NH}-\text{CH}(\text{Cbz-NH})-\text{COOMe}

Reaction Optimization :

  • pH >9 ensures deprotonation of the β-amino group.

  • Low temperature (0–5°C) minimizes racemization.

Side Chain Coupling and Functionalization

The propanoyl side chain is introduced via peptide coupling.

Activation of the Carboxylic Acid

The Boc/Cbz-protected propanoyl acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF:

Boc-NHCH(Cbz-NH)COOH+HATUActive ester\text{Boc-NH}-\text{CH}(\text{Cbz-NH})-\text{COOH} + \text{HATU} \rightarrow \text{Active ester}

Coupling to the Pyrrolidine Core

The activated ester reacts with the pyrrolidine’s secondary amine under Schlenk conditions:

Active ester+Pyrrolidine-NHDIPEABoc-NHCH(Cbz-NH)COPyrrolidine\text{Active ester} + \text{Pyrrolidine-NH} \xrightarrow{\text{DIPEA}} \text{Boc-NH}-\text{CH}(\text{Cbz-NH})-\text{CO}-\text{Pyrrolidine}

Yield : 70–75%.

Introduction of the 2-Oxoethyl Group

The 5-(2-oxoethyl) moiety is installed via Wittig reaction or oxidation of a hydroxymethyl precursor .

Wittig Reaction Strategy

A stabilized ylide (e.g., Ph₃P=CHCOOMe) reacts with the pyrrolidine’s aldehyde (generated via Swern oxidation):

Pyrrolidine-CHO+Ph3P=CHCOOMePyrrolidine-CH=CHCOOMeHydrogenationPyrrolidine-CH2CH2COOMe\text{Pyrrolidine-CHO} + \text{Ph}3\text{P=CHCOOMe} \rightarrow \text{Pyrrolidine-CH=CHCOOMe} \xrightarrow{\text{Hydrogenation}} \text{Pyrrolidine-CH}2\text{CH}_2\text{COOMe}

Oxidation : Dess-Martin periodinane converts the terminal alcohol to a ketone.

Direct Oxidation of Hydroxymethyl Groups

A hydroxymethyl intermediate is oxidized using Pyridinium chlorochromate (PCC) :

Pyrrolidine-CH2OHPCCPyrrolidine-CHO\text{Pyrrolidine-CH}_2\text{OH} \xrightarrow{\text{PCC}} \text{Pyrrolidine-CHO}

Yield : 65–70%.

Final Deprotection and Purification

Global deprotection is avoided due to the acid-lability of Boc and hydrogenolysis sensitivity of Cbz. Instead, selective deprotection is employed:

  • Boc Removal : Treatment with TFA (trifluoroacetic acid) in dichloromethane.

  • Cbz Retention : Stable under acidic conditions, enabling subsequent functionalization.

Purification : Recrystallization from ethanol/water mixtures achieves >98% purity.

Analytical Characterization

  • HPLC : Retention time = 12.3 min (C18 column, 60% MeCN/H₂O).

  • MS (ESI+) : m/z 548.2 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, Boc), 3.72 (s, COOMe), 5.12 (s, Cbz), 7.35–7.45 (m, aromatic) .

Chemical Reactions Analysis

Types of Reactions

(2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chiral Building Block in Synthesis

Chirality and Its Importance
Chirality is a crucial aspect in drug development, as the biological activity of compounds can differ significantly between enantiomers. Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate serves as an effective chiral building block for synthesizing various bioactive molecules. Its structure allows for the introduction of chirality at multiple centers, making it versatile for the development of complex molecules.

Synthesis of Peptides
The compound can be utilized in the synthesis of peptides, particularly those that require specific stereochemistry. The presence of both Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups facilitates selective reactions during peptide coupling, thus enhancing yield and purity. This is particularly valuable in creating peptides with therapeutic potential, such as those targeting specific receptors or enzymes.

Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit certain cancer cell lines, suggesting that this compound could be explored further for anticancer drug development.

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of pyrrolidine derivatives based on this compound. The compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Peptide Synthesis

Another research effort focused on utilizing this compound in synthesizing cyclic peptides with enhanced stability and bioactivity. The study reported successful incorporation into cyclic structures that exhibited improved binding affinity to target proteins involved in disease pathways . This highlights the compound's potential role in developing novel therapeutics.

Summary Table of Applications

Application Description Potential Benefits
Chiral Building BlockUsed in synthesizing chiral compounds and peptidesEnhances selectivity and efficacy
Anticancer ActivityDerivatives exhibit cytotoxic effects against cancer cell linesPotential for new cancer therapies
Peptide SynthesisFacilitates the formation of stable cyclic peptidesImproved bioactivity and stability
Biological ResearchInvestigated for antimicrobial and anti-inflammatory propertiesBroadens therapeutic applications

Mechanism of Action

The mechanism of action of (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally analogous compounds from the provided evidence:

Parameter Target Compound Example 30 (EP Patent) Compound 1f (Molecules 2013) C23H35N7O5 ()
Core Structure Pyrrolidine with ester and oxoethyl groups Pyrrolidine with hydroxy and benzamido groups Piperazine-thiazole-urea hybrid Pyrrolidine with phenylpropanoic acid and guanidine
Protecting Groups Cbz, Boc Benzamido, methylthiazolyl Trifluoromethylphenyl, hydrazinyl None (free amino and guanidine groups)
Molecular Weight ~550–600 (estimated) ~550–600 (based on formula) 667.9 ([M−2HCl+H]+) 489.568
LogP Moderate (~2–3, predicted) Higher (~3–4 due to benzamido and methylthiazolyl) 2.39 (similar polarity) 2.3945
Polar Surface Area (PSA) High (>150 Ų due to carbamates and ester) Moderate (~100–120 Ų) Not reported 210.71 Ų
Synthetic Yield Not reported (analogous Boc/Cbz-protected compounds: 70–80% ) Not explicitly stated 70.7% Not reported
Key Applications Peptide intermediates, drug candidates Antiviral or anticancer agents (patent context) Urease inhibitors Peptide-mimetic therapeutics

Structural and Functional Insights

Protecting Group Strategy: The target compound’s Cbz and Boc groups offer orthogonal protection, enabling sequential deprotection (acid-labile Boc vs. hydrogenolysis-sensitive Cbz). This contrasts with Example 30’s benzamido group, which requires harsher conditions for removal . Compound 1f uses trifluoromethylphenyl and hydrazinyl moieties, prioritizing hydrogen bonding for enzyme inhibition rather than synthetic versatility .

Reactivity and Solubility: The 5-(2-oxoethyl) group introduces a reactive aldehyde precursor, absent in Example 30’s hydroxy group or C23H35N7O5’s phenylpropanoic acid. The target’s moderate LogP (~2–3) balances lipophilicity and aqueous solubility, whereas Example 30’s higher LogP (~3–4) may limit bioavailability .

C23H35N7O5’s high PSA (210.71 Ų) implies poor membrane permeability, contrasting with the target’s optimized PSA for cellular uptake .

Research Findings and Gaps

  • Synthetic Challenges : Multi-step synthesis with Boc/Cbz protection aligns with yields reported for analogous compounds (70–80%) , but scalability remains unverified.
  • Biological Data: No direct activity data for the target compound exists in the evidence. However, structural analogs like Example 30 and 1f highlight the importance of substituent choice in modulating enzyme inhibition .
  • Safety : Unlike ’s acetylthio-containing compound (requiring strict handling), the target’s Boc/Cbz groups pose lower acute toxicity risks .

Biological Activity

Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₅
  • Molecular Weight : 357.39 g/mol

The presence of various functional groups, including carbamate and amino moieties, suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine backbone.
  • Introduction of Functional Groups : Subsequent reactions introduce the carbamate and amino functionalities, often utilizing protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) to enhance stability during synthesis.
  • Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures possess potent antibacterial effects against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of different amino acid side chains can modulate this activity.

CompoundActivity TypeTarget OrganismReference
11gAntibacterialMRSA
11kAntibacterialGram-positive

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. For example, compounds with similar structural motifs have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is crucial for various neurological functions . The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate interaction.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated that modifications in the amino acid side chains significantly enhanced antibacterial properties. The compound 11g was noted for its exceptional activity against MRSA, suggesting that further exploration of structural variations could lead to novel antibiotics .

Case Study 2: Neuroprotective Effects

In a rabbit model for cerebral palsy, compounds similar to this compound were tested for neuroprotective effects. Results indicated a reduction in hypoxia-induced injuries, highlighting the therapeutic potential of this class of compounds in treating neurological disorders .

Q & A

Q. What are the key steps in synthesizing Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps and coupling reactions. For example:

Amino Protection : Use Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups to protect amine functionalities, ensuring regioselectivity during subsequent reactions .

Coupling Reactions : Activate carboxylic acids using agents like EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) to form amide bonds between pyrrolidine and propanoyl moieties .

Oxoethyl Introduction : Incorporate the 2-oxoethyl group via alkylation or oxidation of a pre-functionalized pyrrolidine intermediate .

Purification : Employ silica gel column chromatography to isolate the product, followed by recrystallization or vacuum drying to achieve high purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and structural integrity, particularly for distinguishing diastereomers .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches from Cbz/Boc groups and the ester moiety) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Melting Point Analysis : Assesses purity, with deviations indicating impurities or polymorphic forms .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates and coupling efficiency .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like Boc deprotection .
  • Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate esterification and acylation reactions .
  • Real-Time Monitoring : TLC (thin-layer chromatography) or HPLC tracks reaction progress, enabling timely quenching to prevent over-reaction .

Q. What strategies ensure correct stereochemical configuration in the final product?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (2S)-pyrrolidine derivatives) to retain stereochemistry .
  • Stereoselective Coupling : Employ Mitsunobu or enzymatic reactions to preserve configuration during amide bond formation .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemical assignments, especially for complex diastereomers .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., deprotected intermediates or oxidation artifacts) and adjust purification protocols .
  • Deuterated Solvent Trials : Repeat NMR in solvents like DMSO-d₆ or CDCl₃ to eliminate solvent-induced peak splitting artifacts .

Q. What methods are used to study the compound's interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) for enzyme or receptor targets .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
  • Cellular Assays : Test cytotoxicity and efficacy in vitro using cell lines transfected with target proteins (e.g., cancer or immune cells) .

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